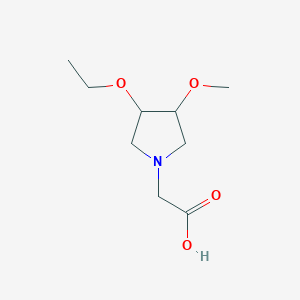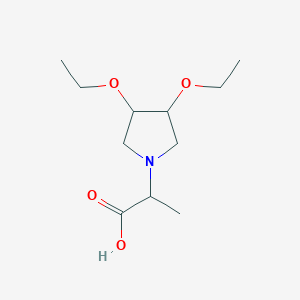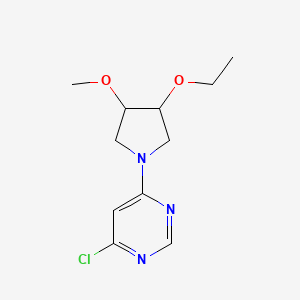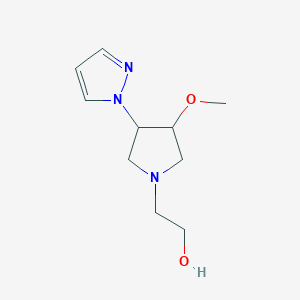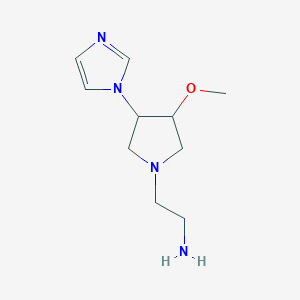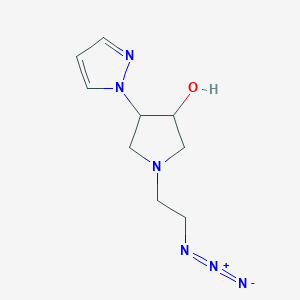
2-(4-Cyclobutylpiperazin-1-yl)butanoic acid
Overview
Description
2-(4-Cyclobutylpiperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis of various chemical compounds involving structures related to 2-(4-Cyclobutylpiperazin-1-yl)butanoic acid. For instance, the synthesis of novel indole-based hybrid oxadiazole scaffolds, including 4-(1H-indol-3-yl)butanoic acid and its derivatives, was studied for potential use as therapeutic agents in drug design programs (Nazir et al., 2018).
- The synthesis and structural analysis of macrocyclic peptides, including the novel dipeptide (2S,3'S)-2-(2'-oxo-3'-methylpiperazin-1'-yl)-propanoic acid, were explored for applications in cyclic peptides (Yamashita et al., 2009).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, the synthesis of compounds like (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid demonstrated potential as therapeutic agents for diseases such as idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Neuropharmacology
- Research on (1-Benzylpiperazin-2-yl)methanols, starting from (S)-serine, led to the discovery of compounds with potential interaction with central nervous system receptors (Beduerftig et al., 2001).
Pharmacological Applications
- The pharmacological properties of new compounds, including 4-(Thiophen-2-yl)butanoic acid derivatives, were investigated for potential use as TRPV1 channel modulators, highlighting their role in oxidative stress protection and analgesic activity (Aiello et al., 2016).
Drug Synthesis and Optimization
- The one-pot synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives in ionic liquid showcased the development of dual-acting agents for the management of conditions like BPH, demonstrating the versatility of these compounds in medicinal chemistry (Zeng et al., 2020).
Molecular Docking and Analysis
- Studies on molecular docking and vibrational, structural, electronic, and optical analysis of butanoic acid derivatives provided insights into their biological activities and potential applications in pharmacology (Vanasundari et al., 2018).
Properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-11(12(15)16)14-8-6-13(7-9-14)10-4-3-5-10/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNFBROSNUKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


